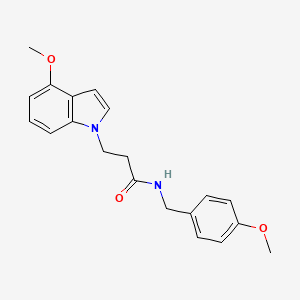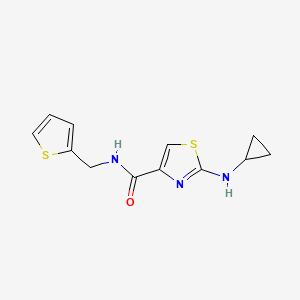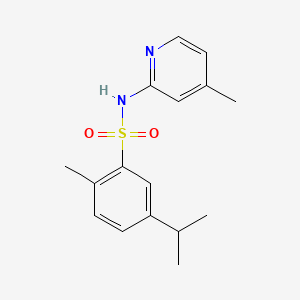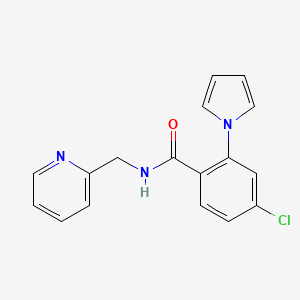
N-(2-fluorophenyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide
Vue d'ensemble
Description
N-(2-fluorophenyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C18H16FNO2 and its molecular weight is 297.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.11650692 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolic Pathways and Pharmacokinetics
N-(2-fluorophenyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide, as part of compounds like SB-649868, is a novel orexin 1 and 2 receptor antagonist under development for the treatment of insomnia. Research into the disposition of SB-649868 in humans reveals that it is extensively metabolized, with the principal route involving oxidation of the benzofuran ring. This leads to the formation of significant metabolites, such as a benzofuran ring-opened carboxylic acid and an unusual hemiaminal metabolite, resulting from oxidation and subsequent rearrangement. The elimination of drug-related material occurs almost entirely over a 9-day period, primarily through fecal excretion, with only negligible amounts excreted unchanged. This extensive metabolism highlights the compound's pharmacokinetic characteristics and potential applications in insomnia treatment (Renzulli et al., 2011).
Fluorination Techniques in Medicinal Chemistry
The compound's structure, containing fluorine atoms, suggests its relevance in medicinal chemistry, particularly in the context of fluorination techniques. The catalyzed ortho-fluorination of benzylamines, for instance, demonstrates the utility of fluorine-containing compounds. Such fluorination protocols are crucial for introducing fluorine atoms into complex molecules, thereby enhancing their biological activity, stability, and membrane permeability. This is particularly relevant for the synthesis of drug candidates and other bioactive molecules, showcasing the broader applicability of compounds like this compound in drug development and synthesis (Wang, Mei, & Yu, 2009).
Contributions to Structural and Synthetic Chemistry
Further research into benzofuran derivatives, such as this compound, contributes to the field of structural and synthetic chemistry. The study of polymorphism, crystallization behaviors, and intermolecular interactions in such compounds provides valuable insights into the design and synthesis of new materials with desired physical and chemical properties. Understanding the role of strong hydrogen bonds and weak intermolecular interactions in determining the crystal structures and polymorphic forms of benzofuran derivatives can guide the development of novel materials for various applications, including pharmaceuticals, electronics, and nanotechnology (Chopra & Row, 2005).
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2/c1-10-8-11(2)16-13(9-10)12(3)17(22-16)18(21)20-15-7-5-4-6-14(15)19/h4-9H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXYLWLWEKMXDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B4502701.png)
![2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B4502706.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-2,3-dihydro-1H-pyrazol-4-yl]-5-propyl-3-isoxazolecarboxamide](/img/structure/B4502711.png)
![N-{[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}phenylalanine](/img/structure/B4502719.png)
![[4-(1-benzofuran-2-yl)-2-pyrimidinyl]cyanamide](/img/structure/B4502728.png)
![N-cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4502729.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B4502734.png)



![ethyl 4-{[4-(4-oxoquinazolin-3(4H)-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B4502759.png)
![1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B4502763.png)
